molecular formula C21H22FN5O4 B2416795 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide CAS No. 887466-14-0

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B2416795
CAS No.: 887466-14-0
M. Wt: 427.436
InChI Key: LXFFZBVWZJKQHE-UHFFFAOYSA-N
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Description

“N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, a pyrrolidinone ring, a nitrophenyl group, and a piperazine ring .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, the pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of this compound could involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring system present in similar compounds gives rise to different isomers . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the specific conditions and reagents used. The presence of the pyrazole core indicates a bioisosteric replacement of an indazole ring that is frequently associated with synthetic cannabinoids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the molecular weight of a similar compound, “4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide”, is reported to be 424.4680032 .

Scientific Research Applications

Radioligand Development for Neuroimaging

A significant application of compounds related to N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide is in the development of radioligands for positron emission tomography (PET) imaging. Researchers have synthesized fluorinated derivatives of WAY 100635, a compound structurally similar to this compound, for PET imaging of serotonin 5-HT1A receptors. These derivatives demonstrate high brain uptake and stability, indicating their potential as effective tools for neuroimaging in neuropsychiatric disorder studies (García et al., 2014).

Applications in Alzheimer's Disease Research

Compounds similar to this compound have been utilized in Alzheimer's disease research. A study using a selective serotonin 1A (5-HT1A) molecular imaging probe, structurally related to the compound , quantified 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This application is pivotal in understanding the neurological changes in Alzheimer's disease (Kepe et al., 2006).

Antimalarial Research

Piperazine derivatives, which share structural similarities with this compound, have been explored for their potential in antimalarial research. These compounds have shown promising results in inhibiting the growth of Plasmodium falciparum, a parasite responsible for malaria. The study highlights the importance of specific structural features, such as the presence of a hydroxyl group, a propane chain, and a fluorine atom, for antiplasmodial activity (Mendoza et al., 2011).

Anticancer Research

This compound and its analogs have been studied in the context of anticancer research. Piperidine derivatives have been synthesized and evaluated for their antiproliferative activity against leukemia cells. This research indicates the potential of these compounds in developing novel cancer treatments (Vinaya et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4/c22-15-2-1-3-19(12-15)26-14-16(13-20(26)28)23-21(29)25-10-8-24(9-11-25)17-4-6-18(7-5-17)27(30)31/h1-7,12,16H,8-11,13-14H2,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFZBVWZJKQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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